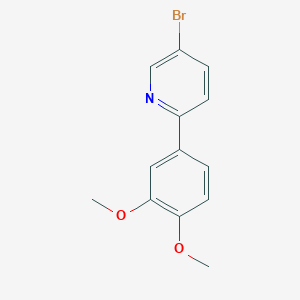

5-Bromo-2-(3,4-dimethoxyphenyl)pyridine

Description

Contextualizing Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine and its derivatives are a significant class of heterocyclic compounds that play a crucial role in a wide array of scientific fields. nih.govsciencepublishinggroup.com These compounds, structurally related to benzene (B151609) with a nitrogen atom replacing one of the carbon-hydrogen units, are fundamental building blocks in organic synthesis and medicinal chemistry. wikipedia.orgnih.gov Their unique electronic properties, including basicity, water solubility, and the ability to form hydrogen bonds, make them highly versatile. nih.gov Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov Their wide-ranging applications stem from their diverse biological and pharmacological activities, which include anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. nih.govwisdomlib.org

The Role of Halogenated Pyridines in Synthetic and Medicinal Chemistry

The introduction of halogen atoms into the pyridine ring significantly modifies its chemical reactivity and biological activity. Halogenated pyridines are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules through reactions like nucleophilic substitution and cross-coupling. nih.goveurekalert.org The presence of a halogen, such as bromine, can enhance the efficacy of a compound and is a common feature in many pharmaceuticals and agrochemicals. nih.gov Specifically, the carbon-halogen bond provides a site for further functionalization, allowing for the diversification of molecular structures. nih.gov The process of halogenating pyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring specific and sometimes harsh conditions to achieve the desired substitution. youtube.comgoogle.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine. The subsequent sections will delve into its chemical properties, synthesis, and its applications as a research tool. The focus will be on the scientific and technical aspects of this compound, providing a detailed and authoritative resource for researchers in the fields of chemistry and medicinal science.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C14H14BrNO2 | 324.17 | Combines a brominated pyridine with a dimethoxyphenyl group. vulcanchem.com |

| 5-Bromo-2-methoxypyridine | C6H6BrNO | 188.02 | A simpler brominated pyridine derivative. chemicalbook.com |

| 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | 219.04 | A related pyrimidine (B1678525) compound with bromine and methoxy (B1213986) groups. sigmaaldrich.com |

| 5-Bromo-2,3-dimethylpyridine | C7H8BrN | 186.05 | A brominated pyridine with methyl substituents. sigmaaldrich.com |

| 2-Bromo-6-(3,4-dimethoxyphenyl)pyridine | C13H12BrNO2 | 294.14 | An isomeric form of the primary compound. acs.org |

| 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine | C12H9BrFNO | 282.112 | A related compound with fluorine and a single methoxy group. chemsynthesis.com |

| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | C14H15BrN2O2 | 323.18 | An amine derivative synthesized from 5-bromopyridin-2-amine. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3,4-dimethoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(14)8-15-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANJOPZAMOGDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 5 Bromo 2 3,4 Dimethoxyphenyl Pyridine

Advanced Spectroscopic Techniques for Structural Characterization

The structural framework of 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine, featuring a substituted pyridine (B92270) ring linked to a dimethoxyphenyl group, necessitates a detailed spectroscopic investigation to confirm the connectivity and spatial arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit a series of signals corresponding to the distinct protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton.

The protons on the pyridine ring are anticipated to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Specifically, the proton at the 6-position (H-6) would likely be the most downfield due to its proximity to the electronegative nitrogen atom. The protons at the 3 and 4-positions (H-3 and H-4) would also resonate in this region, with their exact shifts and coupling patterns dictated by the electronic effects of the bromine and the dimethoxyphenyl substituents.

The protons of the 3,4-dimethoxyphenyl ring would also appear in the aromatic region, likely between 6.8 and 7.8 ppm. The substitution pattern would give rise to a characteristic set of coupled signals. The two methoxy (B1213986) groups (-OCH₃) would each produce a singlet, integrating to three protons each, in the upfield region of the spectrum, typically around 3.9-4.0 ppm.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| δ ~8.7 | d | 1H | H-6 (pyridine) |

| δ ~7.9 | dd | 1H | H-4 (pyridine) |

| δ ~7.6 | d | 1H | H-3 (pyridine) |

| δ ~7.5 | d | 1H | H-2' (phenyl) |

| δ ~7.4 | dd | 1H | H-6' (phenyl) |

| δ ~6.9 | d | 1H | H-5' (phenyl) |

| δ ~3.95 | s | 3H | OCH₃ |

| δ ~3.90 | s | 3H | OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals.

For this compound, the carbon atoms of the pyridine and phenyl rings would be found in the downfield region (typically 100-160 ppm). The carbon atom attached to the bromine (C-5) would be influenced by the heavy atom effect, affecting its chemical shift. The carbons bonded to the nitrogen (C-2 and C-6) and the oxygen atoms of the methoxy groups would also have characteristic downfield shifts. The carbons of the methoxy groups themselves would appear in the upfield region, typically around 55-60 ppm.

A hypothetical ¹³C NMR data table is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Data | Hypothetical Data |

| δ ~158 | C-2 (pyridine) |

| δ ~150 | C-6 (pyridine) |

| δ ~149 | C-4' (phenyl) |

| δ ~148 | C-3' (phenyl) |

| δ ~140 | C-4 (pyridine) |

| δ ~125 | C-1' (phenyl) |

| δ ~121 | C-3 (pyridine) |

| δ ~120 | C-6' (phenyl) |

| δ ~118 | C-5 (pyridine) |

| δ ~112 | C-5' (phenyl) |

| δ ~110 | C-2' (phenyl) |

| δ ~56.2 | OCH₃ |

| δ ~56.0 | OCH₃ |

Two-Dimensional NMR Techniques (e.g., NOESY for Regioisomer Assignment)

While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques are often crucial for definitive structure confirmation, especially for assigning regioisomers. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful as it identifies protons that are close in space, irrespective of whether they are directly bonded.

In the case of this compound, a NOESY experiment could be used to confirm the connectivity between the pyridine and the dimethoxyphenyl rings. A key correlation would be expected between the proton at the 6-position of the pyridine ring (H-6) and the proton at the 2'-position of the phenyl ring (H-2'). The observation of this cross-peak would provide strong evidence for the 2-substituted pyridine regioisomer. The absence of a correlation between H-6 and the methoxy protons would further support this assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural features. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

The C-O stretching vibrations of the two methoxy groups would likely produce strong bands in the region of 1250-1000 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification.

A hypothetical FT-IR data table is shown below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1510 | Strong | Aromatic C=C Stretch |

| ~1260 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1140 | Strong | Aryl-O-CH₃ Symmetric Stretch |

| ~1020 | Strong | In-plane C-H Bending |

| ~850 | Strong | Out-of-plane C-H Bending |

| ~680 | Medium | C-Br Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides information about the vibrational modes of a molecule. A hypothetical analysis would involve identifying characteristic Raman shifts for the functional groups present in this compound. This would include vibrations of the pyridine ring, the dimethoxyphenyl ring, the C-Br bond, and the methoxy groups. A data table would typically list the observed Raman shifts (in cm⁻¹) and assign them to specific molecular vibrations, such as ring breathing modes, C-H stretching, and C-C stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Additionally, numerous fragment ions would be observed, resulting from the cleavage of bonds within the molecule, such as the loss of the bromine atom, methoxy groups, or fragmentation of the pyridine and phenyl rings. A table would list the mass-to-charge ratio (m/z) of significant fragments and their proposed structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS. The primary ion observed would be the protonated molecule [M+H]⁺. This technique is especially useful for confirming the molecular weight of the compound with high accuracy, particularly when coupled with a high-resolution mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic pyridine and dimethoxyphenyl rings. The conjugation between the two ring systems would influence the position and intensity of these absorption maxima (λ_max). A data table would present the λ_max values (in nm) and the corresponding molar absorptivity (ε), along with the solvent used for the measurement.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a crystal structure were available, it would offer precise data on bond lengths, bond angles, and torsion angles.

A data table for crystallographic data would include:

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Unit cell length |

| b (Å) | Unit cell length |

| c (Å) | Unit cell length |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H…π)

This section would describe how the individual molecules of this compound arrange themselves in the crystal lattice. It would detail any significant intermolecular forces that stabilize the crystal structure. While the molecule lacks strong hydrogen bond donors, weak interactions such as C-H···O or C-H···N hydrogen bonds could be present. Additionally, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule, would be analyzed. A table would list the geometric parameters (distances and angles) of these interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis and associated fingerprint plots for the compound this compound. This type of analysis is contingent upon the availability of a solved crystal structure, from which the necessary calculations and visualizations of intermolecular interactions can be derived.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, researchers can identify and characterize various non-covalent interactions, including hydrogen bonds and van der Waals contacts. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, with distinct patterns representing different contact types (e.g., H···H, C···H, O···H, Br···H).

Although crystallographic and Hirshfeld surface analysis data are available for structurally similar compounds, such as those containing bromo- and dimethoxyphenyl-substituted pyridine cores, these findings cannot be directly extrapolated to this compound due to the specific influence of atomic arrangement on crystal packing and intermolecular forces.

Therefore, a detailed discussion and the presentation of data tables and research findings for the Hirshfeld surface analysis of the title compound are not possible at this time. Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary for this section.

Computational and Theoretical Investigations on 5 Bromo 2 3,4 Dimethoxyphenyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Conformational analysis would explore the rotational barrier around the C-C single bond connecting the two aromatic rings to identify the most stable conformer. The planarity between the rings is often twisted to relieve steric hindrance between adjacent hydrogen atoms.

Illustrative Data: The table below shows selected optimized geometric parameters calculated for the related molecule 5-bromo-2,3-dimethoxybenzaldehyde (B184988), providing an example of the data obtained from a DFT geometry optimization scielo.br.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.895 |

| C-O (methoxy) | 1.360 |

| C=O (aldehyde) | 1.213 |

| O-C-C (aldehyde) | 124.5 |

| C-C-Br | 119.8 |

This table is for illustrative purposes, showing data for 5-bromo-2,3-dimethoxybenzaldehyde as a representative example.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine, the HOMO is expected to be distributed primarily over the electron-rich dimethoxyphenyl ring, while the LUMO would likely be localized on the electron-deficient bromopyridine ring.

Illustrative Data: The FMO energies for the representative molecule 5-bromo-2,3-dimethoxybenzaldehyde are presented below scielo.br.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.40 |

This table is for illustrative purposes, showing data for 5-bromo-2,3-dimethoxybenzaldehyde as a representative example.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential (electron-rich), typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. Blue areas indicate positive potential (electron-poor), usually found around hydrogen atoms and electron-deficient regions, marking sites for nucleophilic attack acs.org.

In this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) groups. The most positive regions (blue) would likely be associated with the hydrogen atoms.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap uni.lu.

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the energy lowering of a system when it accepts electrons uni.lu.

The Fukui function is a local reactivity descriptor that identifies which atoms within a molecule are more susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture than MEP maps nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the excited-state properties of molecules. It is used to simulate electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. The output of a TD-DFT calculation includes the excitation energies (often expressed in nm), the oscillator strengths (which relate to the intensity of the absorption peaks), and the nature of the transitions (e.g., π → π* or n → π*). This information is invaluable for correlating the electronic structure of this compound with its optical properties.

Vibrational Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying and characterizing chemical compounds. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in assigning the observed vibrational modes to specific atomic motions within the molecule. This assignment is clarified through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal mode of vibration.

While specific, peer-reviewed vibrational analysis and PED data for this compound are not available in the public domain, we can describe the standard methodology used for similar molecules. For a molecule of this complexity, a typical computational study would involve:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. This produces a theoretical spectrum of IR and Raman bands.

PED Analysis: Using specialized software, a PED analysis is performed. This breaks down each calculated vibrational frequency into percentage contributions from various internal motions of the molecule's framework.

For this compound, the vibrational spectrum would be complex, with distinct regions corresponding to the pyridine ring, the dimethoxyphenyl group, and the carbon-bromine bond.

A hypothetical PED table would look similar to the one below, detailing the assignment of calculated frequencies.

Interactive Data Table: Hypothetical Vibrational Assignments and PED for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| ~3100-3000 | Aromatic C-H Stretch | 95% C-H stretch (phenyl), 92% C-H stretch (pyridine) |

| ~2980-2940 | O-CH₃ Asymmetric Stretch | 88% CH₃ asym. stretch |

| ~2850-2830 | O-CH₃ Symmetric Stretch | 85% CH₃ sym. stretch |

| ~1600-1580 | Pyridine Ring Stretch | 50% C=C stretch, 40% C=N stretch |

| ~1520-1500 | Phenyl Ring Stretch | 60% C=C stretch (phenyl) |

| ~1465-1440 | CH₃ Asymmetric Bending | 75% CH₃ asym. bend |

| ~1270-1250 | Ar-O Asymmetric Stretch | 70% Ar-O asym. stretch, 20% C-C stretch |

| ~1140-1120 | In-plane C-H Bending | 65% C-H ip bend (phenyl), 25% C-H ip bend (pyridine) |

| ~1030-1010 | Ar-O Symmetric Stretch | 78% Ar-O sym. stretch |

| ~650-600 | C-Br Stretch | 80% C-Br stretch |

Note: This table is illustrative and based on characteristic frequency ranges for the functional groups present. Actual values would require specific DFT calculations for this molecule.

Thermodynamic Properties Calculation

The same computational methods used for vibrational analysis also yield important thermodynamic properties. By calculating the partition function from the vibrational frequencies and molecular parameters, one can determine properties like heat capacity, entropy, and enthalpy at different temperatures. These calculations are vital for understanding the molecule's stability and its behavior in chemical reactions.

Standard statistical mechanics principles are applied to the outputs of the frequency calculations to derive these properties. Key calculated thermodynamic parameters include:

Zero-point vibrational energy (ZPVE): The energy of the molecule in its lowest vibrational state at 0 Kelvin.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A critical value for predicting the spontaneity of a process.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

Interactive Data Table: Hypothetical Calculated Thermodynamic Properties

| Property | Value (Units) |

| Zero-Point Vibrational Energy | Value (kcal/mol) |

| Enthalpy (H) | Value (kcal/mol) |

| Entropy (S) | Value (cal/mol·K) |

| Heat Capacity at constant volume (Cv) | Value (cal/mol·K) |

Note: This table is a template. Specific values are contingent on detailed quantum chemical calculations which have not been published for this compound.

Solvent Effects in Computational Modeling

Chemical processes are most often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these effects, providing a more realistic picture of molecular behavior in solution. The Polarizable Continuum Model (PCM) is a widely used approach. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and a cavity is formed around the solute molecule.

This method allows for the calculation of molecular properties, such as optimized geometry and vibrational frequencies, in the presence of different solvents. By comparing these results to gas-phase calculations, one can quantify the solvent's impact. For instance, polar solvents might stabilize charge separation in a molecule, leading to shifts in its vibrational frequencies and changes in its geometric parameters (bond lengths and angles).

A computational study on this compound would likely investigate a range of solvents with varying polarities (e.g., water, ethanol, dimethyl sulfoxide, toluene) to understand how they modulate its electronic structure and properties. The results would reveal the extent of solute-solvent interactions and their influence on the molecule's stability and spectral characteristics.

Structure Activity Relationship Sar Studies of 5 Bromo 2 3,4 Dimethoxyphenyl Pyridine and Analogs

Impact of Substitution Patterns on Biological Activity

The biological profile of diaryl pyridine (B92270) compounds is highly sensitive to the nature and position of substituents on both the pyridine and phenyl rings. Research into these substitution patterns has revealed critical insights into the features that govern activity, including the roles of halogens, methoxy (B1213986) groups, and the structural linkage between the aromatic rings.

The introduction of a bromine atom into a molecular structure is a common strategy in drug design, often employed to enhance therapeutic activity or modulate metabolic properties. ump.edu.pl In the context of pyridine-based compounds, the presence and position of a bromine substituent can have a significant impact on biological efficacy.

However, the effect of halogenation is not universally positive and can be highly dependent on the specific molecular framework and the targeted biological system. nih.gov In some series of pyridine derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity. nih.gov This underscores the complexity of SAR, where the beneficial effects of a substituent in one scaffold may not be directly transferable to another. The specific position of the bromine on the pyridine ring is also a critical determinant of its effect on the molecule's interaction with its target.

Table 1: Impact of Bromine Substitution on Antiproliferative Activity of Imidazo[4,5-b]pyridines This table illustrates the general finding that bromine substitution can enhance biological activity in certain pyridine-based scaffolds, as detailed in the referenced study.

| Compound Type | Substitution | General Antiproliferative Activity | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine Analog A | No Bromine on Pyridine Nucleus | Lower Activity | mdpi.com |

| Imidazo[4,5-b]pyridine Analog B | Bromine on Pyridine Nucleus | Markedly Increased Activity | mdpi.com |

The methoxy (-OCH₃) groups on the phenyl ring are key features of many biologically active diaryl pyridine compounds. The number and position of these groups can significantly modulate the compound's potency and pharmacokinetic properties. nih.govnih.gov

Research has shown that increasing the number of methoxy groups on the phenyl ring can lead to enhanced biological activity. nih.gov For example, in one study, a pyridine derivative with three -OMe groups showed a lower IC₅₀ value (12 μM) compared to a similar derivative with only two -OMe groups (>50 μM), indicating greater potency. nih.gov This trend continued with further additions, suggesting that the methoxy groups contribute favorably to the binding affinity of the molecule with its target. nih.gov

Furthermore, the specific 3,4-dimethoxy substitution pattern has been identified as being particularly beneficial for a compound's pharmacokinetic profile. nih.gov Molecules incorporating a 3,4-dimethoxyphenyl (veratryl) motif have been found to possess excellent metabolic stability and absorption characteristics. nih.gov This pattern is often associated with improved oral bioavailability. However, it is also noted that this motif can sometimes carry a risk of forming reactive metabolites. nih.gov In other heterocyclic systems, such as 1,2,5-oxadiazoles, the 4-(3,4-dialkoxyphenyl) substitution has also been affirmed to have a strong positive impact on biological activity and cytotoxicity. mdpi.com

Conversely, the effect can be context-dependent. In some fused pyridine systems, monomethoxylated derivatives have demonstrated better antitumor activity than their dimethoxylated counterparts, highlighting that an optimal degree of methoxylation exists for any given scaffold. psu.edu

Table 2: Effect of Methoxy Group (-OMe) Number on Antiproliferative Activity (IC₅₀) Data derived from a study on pyridine derivatives, illustrating that increased methoxylation can correlate with increased potency (lower IC₅₀).

| Derivative | Number of -OMe Groups | Antiproliferative IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1 | 2 | >50 | nih.gov |

| 2 | 3 | 12 | nih.gov |

| 3 | 4 | <25 | nih.gov |

| 4 | 6 | 1.0 | nih.gov |

In analogs where the two aryl rings are not directly connected, the nature of the linking bridge—its length, flexibility, and constituent atoms—plays a crucial role in defining the molecule's biological activity. nih.govacs.org This is because the linker dictates the relative spatial orientation of the two rings, which is often critical for fitting into the binding site of a target protein.

Studies on pyridine-bridged combretastatin (B1194345) analogs, which share a similar diaryl pyridine core structure, provide valuable insights. It was found that the length of the bridge is a critical determinant of cytotoxicity. nih.govacs.org When the two phenyl rings were separated by a 4-atom bridge, the antiproliferative activity was largely lost. nih.govacs.org In contrast, analogs with a shorter, 3-atom linker retained potent cytotoxic and antitubulin activities, often comparable to the parent compound, combretastatin-A4. acs.org

The elemental composition of the linker is also significant. A 3-atom linker containing a nitrogen atom was found to be a particularly favorable structural motif in these analogs. acs.org Furthermore, modifications to the substituents on the pyridine ring itself, such as at the 2-position, can be exploited to achieve not only potent but also highly selective inhibitors. acs.org These modifications are thought to optimize interactions within the hinge region of kinase targets, demonstrating that even subtle changes to the core heterocyclic structure can profoundly influence the biological profile. acs.org

Table 3: Influence of Linker Length on Cytotoxicity of Pyridine-Bridged Analogs This table summarizes findings on combretastatin analogs, where a shorter linker is essential for maintaining biological activity.

| Linker Configuration | Bridge Length | General Cytotoxicity | Reference |

|---|---|---|---|

| Pyridine-Bridged Analog A | 4-atom bridge | Largely lost | nih.govacs.org |

| Pyridine-Bridged Analog B | 3-atom bridge | Potent activity retained | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org By converting the molecular structure into numerical descriptors, QSAR models aim to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts. nih.gov

Physicochemical Descriptors (e.g., Lipophilicity, Molecular Refractivity, Hydration Energy)

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. frontiersin.orgnih.gov These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the type of information they encode, such as lipophilic, electronic, steric, and topological properties. researchgate.net

Commonly used physicochemical descriptors in QSAR studies include:

Lipophilicity: Often represented by logP (the logarithm of the octanol-water partition coefficient), this descriptor measures a compound's hydrophobicity, which influences its ability to cross cell membranes and its solubility. frontiersin.orgfrontiersin.org

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. These are critical for understanding electrostatic and orbital-based interactions with a target. frontiersin.orgfrontiersin.org

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Key descriptors include Molecular Weight (MW), Molar Refractivity (MR), molecular volume, and topological indices like the Wiener and Balaban indices, which describe molecular branching and connectivity. frontiersin.orgfrontiersin.org

Hydrogen Bonding: Descriptors quantifying the number of hydrogen bond donors and acceptors are vital, as hydrogen bonds are crucial for specific drug-receptor interactions. nih.gov

Solvation/Hydration Properties: Descriptors like hydration energy and water solubility (logS) are important for predicting a compound's behavior in an aqueous physiological environment. frontiersin.orgnih.gov

Table 4: Common Physicochemical Descriptors Used in QSAR Modeling

| Descriptor Category | Example Descriptors | Property Represented | Reference |

|---|---|---|---|

| Lipophilicity | logP, logD | Hydrophobicity, membrane permeability | frontiersin.orgfrontiersin.org |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, electrostatic interactions | frontiersin.orgfrontiersin.org |

| Steric / Size | Molecular Weight (MW), Molar Refractivity (MR) | Molecular size, volume, polarizability | frontiersin.orgfrontiersin.org |

| Topological | Wiener Index, Balaban Index | Molecular branching and shape | frontiersin.org |

| H-Bonding | Number of H-bond donors/acceptors | Specific drug-receptor interactions | nih.gov |

| Solvation | Hydration Energy, logS | Interaction with water, solubility | frontiersin.orgnih.gov |

Statistical Validation of QSAR Models

A QSAR model is only useful if its predictive power is rigorously validated. Statistical validation is a critical step to ensure that a model is robust, reliable, and not the result of a chance correlation. scielo.br Validation is typically divided into internal and external procedures. researchgate.netacs.org

Internal Validation assesses the stability and robustness of the model using the training set data from which it was built. scielo.br A common technique is cross-validation, such as leave-one-out (LOO) or leave-N-out (LNO) cross-validation. scielo.br In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated coefficient of determination (Q² or Q²_LOO) is a measure of the model's internal predictivity. A high Q² value (e.g., >0.5) is generally considered indicative of a robust model. scielo.brresearchgate.net Another crucial internal test is y-randomization, where the biological activity values are shuffled randomly to ensure that the original correlation was not due to chance. scielo.br

External Validation is the most stringent test of a model's predictive ability. It involves using the model to predict the activity of an external set of compounds (the test set) that were not used in the model's development. acs.orgnih.gov Several metrics have been proposed to quantify external predictivity, including various forms of the predictive squared correlation coefficient (Q²_F1, Q²_F2, Q²_F3) and the Concordance Correlation Coefficient (CCC). acs.orguninsubria.it A model is considered to have good external predictive power if the predicted values for the test set are in close agreement with the experimentally measured values. A large difference between the R² of the training set and the Q² of the test set can be an indication of model overfitting. scielo.br

Table 5: Key Statistical Metrics for QSAR Model Validation

| Metric | Type | Description | Common Threshold | Reference |

|---|---|---|---|---|

| R² | Goodness-of-fit | Coefficient of determination for the training set. | > 0.6 | scielo.br |

| Q² (or Q²_LOO) | Internal Validation | Cross-validated R² from leave-one-out. Measures robustness. | > 0.5 | scielo.brresearchgate.net |

| R² - Q² | Overfitting Check | The difference between R² and Q². | Should not be large (e.g., > 0.3) | scielo.br |

| Q²_F1, Q²_F2 | External Validation | Predictive R² for the external test set. | > 0.5 | researchgate.net |

| CCC_test | External Validation | Concordance Correlation Coefficient for the test set. A stringent measure of predictivity. | Close to 1 | acs.orguninsubria.it |

Biological and Pharmacological Research Applications

Compound as a Research Tool in Biological Studies

Compounds like 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine and its isomers serve as valuable research tools, primarily as synthetic intermediates for creating libraries of more complex molecules for biological screening. The bromine atom on the pyridine (B92270) ring is a key functional group that allows for further chemical modifications, such as Suzuki cross-coupling reactions. This process enables the introduction of various aryl groups to the pyridine core, facilitating the synthesis of a diverse range of diarylpyridine derivatives.

For example, a close isomer, 2-Bromo-6-(3,4-dimethoxyphenyl)pyridine, has been synthesized and used as a key building block in the creation of novel analogues of Combretastatin (B1194345) A-4, a potent natural anticancer agent. Researchers utilize these bromo-pyridine intermediates to systematically alter the structure of the final compounds and evaluate how these changes affect their biological activity, such as their ability to inhibit cancer cell growth. This strategic synthesis allows for the exploration of structure-activity relationships (SAR), providing crucial insights into the molecular features required for therapeutic efficacy. The synthesis of various pyridine derivatives often starts with commercially available brominated pyridines, highlighting their foundational role in the discovery of new bioactive agents.

Potential as a Scaffold for Pharmaceutical Development

The pyridine ring is considered a "privileged scaffold" in drug design and medicinal chemistry. nih.govenpress-publisher.com This distinction is due to its frequent appearance in the structure of numerous biologically active compounds, including many FDA-approved drugs. nih.govresearchgate.net The pyridine nucleus is a six-membered aromatic heterocycle containing a nitrogen atom, which imparts unique physicochemical properties. nih.govnih.gov

Key attributes of the pyridine scaffold include:

Polarity and Solubility: The nitrogen atom makes the pyridine ring more polar than a benzene (B151609) ring and capable of forming hydrogen bonds, which can improve the solubility and bioavailability of drug candidates. enpress-publisher.comnih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its therapeutic effect. enpress-publisher.com

Biological Interactions: The nitrogen atom can act as a hydrogen bond acceptor, playing a crucial role in the binding of a drug molecule to its biological target, such as an enzyme or receptor.

These characteristics make pyridine and its derivatives, such as this compound, highly attractive starting points for the development of new therapeutic agents across a wide range of diseases, including cancer, infections, and inflammatory conditions. nih.govijnrd.org

Investigated Activities of Related Pyridine Derivatives

The pyridine scaffold is a core component of many compounds investigated for their potent anticancer properties. These derivatives have demonstrated a variety of mechanisms to combat cancer cell proliferation and survival.

Anticancer Activities and Cytotoxicity Studies

Numerous studies have documented the significant cytotoxic effects of pyridine derivatives against a broad spectrum of human cancer cell lines, including those of the breast (MCF-7), liver (HepG-2), colon (HCT-116), and cervix (HeLa). nih.govnih.govrsc.org The antiproliferative activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes required for tumor growth.

Tubulin Polymerization Inhibition and Microtubule Disruption

A primary mechanism of action for many anticancer diarylpyridine derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), cell shape, and intracellular transport. nih.govtandfonline.com They are in a constant state of assembly (polymerization) and disassembly (depolymerization) from α- and β-tubulin protein subunits.

Several pyridine derivatives have been designed to act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govrsc.org This binding prevents the assembly of tubulin into microtubules. The resulting disruption of the microtubule network has profound consequences for cancer cells:

It interferes with the formation of the mitotic spindle, the machinery responsible for separating chromosomes during cell division. nih.gov

This interference halts the cell cycle, preventing the cancer cells from dividing and proliferating. nih.gov

Ultimately, this disruption can trigger programmed cell death, or apoptosis. nih.gov

Immunofluorescence studies have visually confirmed that treatment with these pyridine compounds leads to a disorganized and dysfunctional microtubule network within cancer cells. nih.gov The efficacy of some of these synthetic pyridine derivatives in inhibiting tubulin polymerization has been shown to be comparable, and in some cases superior, to established agents like colchicine. rsc.orgnih.gov

Cell Cycle Arrest (e.g., G2/M phase)

The disruption of microtubule function by pyridine derivatives directly leads to cell cycle arrest, a key mechanism for their anticancer effect. nih.gov The cell cycle is a series of tightly regulated events that lead to cell division. By interfering with the mitotic spindle, tubulin-inhibiting compounds prevent the cell from properly aligning and separating its chromosomes, triggering a cellular checkpoint.

This checkpoint activation typically causes the cell to halt in the G2/M phase of the cell cycle. nih.govnih.gov Flow cytometry analysis has repeatedly shown that treatment of cancer cells (such as HeLa, MCF-7, and HepG2) with various pyridine derivatives leads to a significant accumulation of cells in the G2/M phase. nih.govrsc.orgnih.gov In some cases, this cell cycle arrest is mediated by the upregulation of tumor suppressor proteins like p53 and its downstream target p21, which act as brakes on cell cycle progression. nih.govnih.gov By preventing cancer cells from completing mitosis, these compounds effectively block their proliferation. frontiersin.org

Angiogenesis Suppression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tumors require a dedicated blood supply to receive the oxygen and nutrients necessary for their expansion. Consequently, inhibiting angiogenesis is a major strategy in cancer therapy.

A number of pyridine derivatives have been identified as potent anti-angiogenic agents. nih.gov One of the primary targets for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade promoting the proliferation and migration of endothelial cells, the building blocks of blood vessels.

By inhibiting VEGFR-2, certain pyridine-based molecules can effectively block these downstream signals, thereby preventing the formation of new blood vessels that feed the tumor. nih.govnih.govrsc.org The anti-angiogenic potential of these compounds has been demonstrated in various in vitro and in vivo models, including the chick chorioallantoic membrane (CAM) assay and mouse Matrigel plug assays, which directly assess the formation of new blood vessels. nih.gov

Table 1: Research Findings on Anticancer Activities of Pyridine Derivatives

| Mechanism | Compound Type/Example | Target/Action | Observed Effect | Cancer Cell Lines | Citations |

|---|---|---|---|---|---|

| Tubulin Polymerization Inhibition | Diarylpyridines | Binds to colchicine site on β-tubulin | Inhibits microtubule assembly, disrupts microtubule network | HeLa, MCF-7, SGC-7901 | nih.govnih.gov |

| Cell Cycle Arrest | Pyridone & Pyridine Derivatives | Upregulation of p53 and p21 | Induces G2/M phase arrest | MCF-7, HepG2 | nih.govnih.gov |

| Cell Cycle Arrest | Thieno[2,3-b]pyridine Derivative | Not specified | Significant increase in G2/M phase population | MDA-MB-231 | researchgate.net |

| Angiogenesis Suppression | Thienopyridine Derivative (LCB03-0110) | Inhibits VEGFR-2 and JAK/STAT3 signaling | Suppresses endothelial cell sprouting and new blood vessel formation | HUVECs, various cancer cells | nih.gov |

| Angiogenesis Suppression | Spiro-pyridine Derivative | Inhibits VEGFR-2 activity | Potent cytotoxicity and VEGFR-2 inhibition (IC50 = 0.221 µM) | HepG-2, Caco-2 | rsc.org |

Kinase Inhibition (e.g., GAK, VEGFR-2)

Research into the kinase inhibition profile of this compound has explored its potential as an inhibitor of key enzymes involved in cellular signaling pathways, such as Cyclin G-associated kinase (GAK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Derivatives containing the 3,4-dimethoxyphenyl group have shown significant activity in kinase inhibition studies. For instance, a derivative of isothiazolo[4,3-b]pyridine featuring a 3,4-dimethoxyphenyl residue at position 3 demonstrated a low nanomolar binding affinity for GAK. nih.gov This finding is particularly relevant as GAK is a cellular regulator involved in the intracellular trafficking of viruses like the dengue virus. nih.gov The ability of compounds with this specific phenyl substitution to bind effectively to GAK highlights a potential avenue for therapeutic development.

In the context of VEGFR-2, a receptor crucial for angiogenesis, pyridine-based scaffolds are of significant interest. nih.gov A study on such scaffolds revealed that a 3,4,5-trimethoxyphenyl analog exhibited potent inhibitory activity against VEGFR-2. nih.gov While this is not the exact 3,4-dimethoxy substitution, it underscores the importance of the methoxy-substituted phenyl ring in achieving VEGFR-2 inhibition. The inhibition of VEGFR-2 is a critical strategy in cancer therapy to prevent the formation of new blood vessels that supply tumors. nih.gov

| Compound Scaffold | Substitution | Target Kinase | Observed Activity |

|---|---|---|---|

| Isothiazolo[4,3-b]pyridine | 3,4-dimethoxyphenyl | GAK | Low nanomolar binding affinity nih.gov |

| Pyridine | 3,4,5-trimethoxyphenyl | VEGFR-2 | Potent inhibitory activity nih.gov |

Thymidylate Synthase Inhibition

Thymidylate synthase (TYMS) is a crucial enzyme in DNA synthesis, and its inhibition is a key mechanism for certain anticancer drugs. The potential for this compound to act as a TYMS inhibitor can be contextualized by research on related structures. Studies have shown that thymidylate synthetase can catalyze the dehalogenation of 5-bromo-2'-deoxyuridylate (BrdUMP). nih.gov This indicates that the enzyme's active site can accommodate and react with a 5-bromo substituted heterocyclic ring, a structural feature present in this compound. This interaction provides a rationale for investigating this compound and its analogs as potential TYMS inhibitors.

Antimicrobial Activities

The antimicrobial potential of pyridine derivatives is a well-established area of research.

While specific studies on the antibacterial efficacy of this compound are not detailed in the reviewed literature, the broader class of pyridine compounds has demonstrated notable antibacterial properties. For example, various pyridine derivatives have been synthesized and shown to be active against a range of bacterial strains. nih.gov

Similarly, the antifungal activity of this compound is an area for further investigation. The general class of pyridine-containing compounds has been shown to possess antifungal properties, suggesting the potential of this specific molecule. nih.gov

Antiviral Properties

The structural motifs within this compound, namely the 5-bromopyridyl and 3,4-dimethoxyphenyl groups, are found in other molecules with documented antiviral activity.

A study focusing on isothiazolo[4,3-b]pyridines, which share a similar heterocyclic core, identified a derivative with a 3,4-dimethoxyphenyl residue that exhibited antiviral activity against the dengue virus. nih.gov This suggests that the 3,4-dimethoxyphenyl moiety may contribute to antiviral effects.

Furthermore, a class of compounds known as phenethyl-5-bromopyridyl thioureas (PEPT) has been identified with potent anti-HIV activity. nih.gov These compounds share the 5-bromopyridyl component, indicating its potential importance in the design of antiviral agents. The anti-HIV activity of these compounds was linked to their function as non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov

| Compound Class/Scaffold | Key Structural Motif | Virus | Observed Activity |

|---|---|---|---|

| Isothiazolo[4,3-b]pyridine derivative | 3,4-dimethoxyphenyl | Dengue Virus | Antiviral activity demonstrated nih.gov |

| Phenethyl-5-bromopyridyl thioureas (PEPT) | 5-bromopyridyl | HIV-1 | Potent anti-HIV activity nih.gov |

Other Biological Activities (e.g., Antioxidant, Dopamine Receptor Affinity)

Beyond kinase inhibition and antimicrobial/antiviral potential, research has touched upon other biological effects of related compounds.

Antioxidant Activity: The antioxidant properties of compounds containing a 5-bromopyridyl group have been investigated. Specifically, phenethyl-5-bromopyridyl thiourea (PEPT) compounds, in addition to their anti-HIV effects, have been shown to possess antioxidant activity. nih.gov Compounds such as N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea and N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea were found to inhibit oxidation in cellular models. nih.gov

Dopamine Receptor Affinity: The structural similarity of this compound to molecules studied for their interaction with dopamine receptors suggests a potential for neurological activity. Research on a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues measured their binding affinity for dopamine D2, D3, and D4 receptors. researchgate.net Although the substitution pattern on the phenyl ring is slightly different (2,3-dimethoxy vs. 3,4-dimethoxy) and the molecule contains an additional pyrrole ring, this research indicates that brominated dimethoxyphenyl structures can interact with dopamine receptors. researchgate.net

| Compound Class | Key Structural Motif | Biological Activity | Finding |

|---|---|---|---|

| Phenethyl-5-bromopyridyl thioureas (PEPT) | 5-bromopyridyl | Antioxidant | Inhibited oxidation in cellular assays nih.gov |

| 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues | Bromo-dimethoxyphenyl | Dopamine Receptor Affinity | Showed affinity for D2, D3, and D4 receptors researchgate.net |

Molecular Docking Studies and Binding Mode Analysis of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target. For this compound, while specific docking studies on this exact compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related pyridine and 2-phenylpyridine derivatives to hypothesize its potential interactions and pharmacological targets.

Ligand-Protein Interactions

The binding of a ligand, such as this compound, to a protein is governed by a variety of non-covalent interactions. These interactions are crucial for the stability of the ligand-protein complex and for eliciting a biological response. Key interactions anticipated for this compound, based on its structural motifs, include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction for pyridine-containing kinase inhibitors binding to the hinge region of the kinase domain acs.org. The methoxy (B1213986) groups on the phenyl ring can also participate as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and pyridine rings provide hydrophobic surfaces that can interact with nonpolar pockets within a protein's binding site. The bromo-substituent further enhances the lipophilic character of that region of the molecule.

Pi-Stacking: The aromatic nature of both the pyridine and the dimethoxyphenyl rings allows for π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Molecular docking studies on similar pyridine derivatives have revealed their ability to fit into the ATP-binding pocket of various kinases, where the pyridine scaffold often forms key hydrogen bonds with the hinge region residues acs.org. For instance, in studies of other pyridine-based compounds, the nitrogen of the pyridine ring is frequently observed to form a hydrogen bond with the backbone amide of a key amino acid in the hinge region of kinases acs.org.

Table 1: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Methoxy Oxygens | Ser, Thr, Tyr, Asn, Gln, Backbone amides |

| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring, Bromo-substituent | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |

| π-Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| Halogen Bonding | Bromo-substituent | Carbonyl oxygens, Ser, Thr, Tyr |

Computational Prediction of Pharmacological Targets

In the absence of direct experimental data, computational methods serve as a powerful tool to predict the likely biological targets of a compound. Virtual screening and inverse docking are two such approaches.

Virtual Screening: This technique involves docking a library of compounds, which could include this compound, against a known protein target to identify potential binders. Given the prevalence of the 2-phenylpyridine scaffold in kinase inhibitors, it is plausible that this compound could be screened against a panel of kinases to predict its inhibitory profile nih.gov. For example, virtual screening of pyridine and pyrimidine (B1678525) derivatives has been successfully used to identify potential inhibitors of Cyclin-dependent kinase 9 (CDK9) ijfmr.comijfmr.com.

Inverse Docking: In this approach, a single ligand of interest, such as this compound, is docked against a large database of protein structures to identify potential binding partners. This can provide a broad overview of the compound's potential polypharmacology, highlighting unexpected targets. Web-based tools and specialized software can perform such screenings, predicting targets based on binding energy calculations and structural complementarity. For many pyridine derivatives, kinases frequently emerge as top predicted targets due to the scaffold's suitability for the ATP-binding site mdpi.com.

Pharmacophore Modeling: This method involves identifying the essential 3D arrangement of functional groups (pharmacophore) responsible for a compound's biological activity. A pharmacophore model can be generated based on a set of known active molecules and then used to screen for other compounds, like this compound, that fit the model. This can help in predicting its biological target and activity.

Based on the structural features of this compound, particularly the 2-phenylpyridine core, it is reasonable to hypothesize that its pharmacological targets are likely to be within the kinome. The specific substitution pattern on the phenyl ring (3,4-dimethoxy) and the pyridine ring (5-bromo) would then determine its selectivity and potency against different kinases. For instance, a study on 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine revealed its potential as a multi-kinase inhibitor, with good binding affinity for several kinases nih.gov. This further supports the likelihood of this compound also targeting kinases.

Table 2: Computationally Predicted Target Classes for Pyridine Derivatives

| Predicted Target Class | Rationale for Prediction |

| Protein Kinases | The 2-phenylpyridine scaffold is a common feature in many kinase inhibitors, fitting well into the ATP-binding site. acs.orgnih.gov |

| Cyclooxygenases (COX) | Some pyridine derivatives have shown inhibitory activity against COX enzymes. mdpi.com |

| Topoisomerases | In silico target predictions for cytotoxic compounds have identified topoisomerases as potential targets. csic.es |

Derivatization Strategies and Analog Development

Synthetic Modifications of the 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine Core

The core structure of this compound offers multiple sites for synthetic modification, allowing for the creation of diverse chemical libraries.

Functionalization at the Bromine Position

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing structural diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromopyridine with a range of aryl or heteroaryl boronic acids or their esters. mdpi.com For instance, reacting the 5-bromo-pyridine core with different arylboronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) can yield a library of 5-aryl-2-(3,4-dimethoxyphenyl)pyridines. mdpi.com This strategy allows for the exploration of how different substituents on the new aryl ring affect biological activity. A related approach involves converting the bromo-substituent into a boronic acid pinacol (B44631) ester, which can then participate in subsequent coupling reactions. google.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It allows for the introduction of a wide variety of primary and secondary amines at the 5-position, transforming the bromo-scaffold into 5-amino-pyridine derivatives.

Sonogashira Coupling: This method is employed to introduce alkyne functionalities by coupling the bromopyridine with terminal alkynes. acs.org This has been used in the synthesis of inhibitors for enzymes like β-secretase (BACE-1), where the acetylene (B1199291) intermediate is a crucial building block. acs.org

Other Coupling Reactions: The bromine atom can also participate in other transformations, including Ullmann coupling to form biaryl derivatives using copper catalysts and Sandmeyer-type reactions to introduce cyano or hydroxyl groups.

A summary of common functionalization reactions at the bromine position is presented below.

| Reaction Type | Reagents & Catalysts | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 5-Aryl-pyridines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) | 5-Amino-pyridines |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-pyridines |

| Ullmann Coupling | Copper catalyst | 5,5'-Bipyridines or other biaryls |

Alterations to the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is fundamental to the compound's basicity and its ability to form hydrogen bonds. Modifications at this position can significantly impact the molecule's interaction with biological targets.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. researchgate.net The Ochiai-method, for example, uses this activation to facilitate halogenation at positions that are otherwise difficult to functionalize. researchgate.net

Quaternization: Reaction with alkyl halides can lead to the formation of pyridinium (B92312) salts. This introduces a permanent positive charge, which can fundamentally change the compound's solubility, cell permeability, and binding characteristics.

Modifications of the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a critical component, often involved in key binding interactions with target proteins. nih.gov Modifications to this moiety are a central strategy in optimizing potency and selectivity.

Demethylation: The methoxy (B1213986) groups can be selectively or fully demethylated using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxylated derivatives (catechols). These new hydroxyl groups can serve as hydrogen bond donors, potentially forming new interactions within a receptor's binding site.

Substitution on the Phenyl Ring: While the existing dimethoxy pattern is often important, further substitution on the phenyl ring can be explored to probe for additional binding pockets.

Modification of Methoxy Groups: The methoxy groups can be replaced with other alkoxy groups of varying sizes to investigate steric and electronic effects. For example, replacing a methoxy group with a bulkier substituent has been shown to impact antiproliferative potency in related compounds. nih.gov In some series, analogs with different substitution patterns, such as 2,4-dimethoxy or 3,4,5-trimethoxy, are synthesized to optimize interactions. nih.gov

Design and Synthesis of Novel Pyridine Analogs

Building upon the this compound scaffold, medicinal chemists design and synthesize novel analogs to improve therapeutic potential. This often involves replacing the core pyridine ring or building more complex structures upon it.

One strategy involves the synthesis of pyridine-bridged analogs that mimic known biologically active compounds, such as the anticancer agent Combretastatin-A4. nih.gov In these efforts, sequential Suzuki coupling reactions are used, starting from dibromopyridines, to introduce the desired aryl groups, one of which could be the 3,4-dimethoxyphenyl moiety. nih.gov

Another approach is the synthesis of more complex heterocyclic systems. For example, starting with 1-benzylpiperidin-4-one and 3,4-dimethoxybenzaldehyde, a Claisen-Schmidt condensation can be performed, followed by reaction with phenyl hydrazine (B178648) to yield complex pyrazolo[4,3-c]pyridine structures. mdpi.com These multi-ring systems significantly alter the shape and properties of the original scaffold, opening up possibilities for interacting with different biological targets.

Lead Optimization and Structure-Based Drug Design Initiatives

Once an initial "hit" compound is identified, lead optimization aims to refine its structure to create a drug candidate with optimal efficacy, selectivity, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Analysis: SAR studies involve systematically synthesizing and testing analogs to understand how specific structural changes affect biological activity. For example, in a series of BACE-1 inhibitors, it was found that pyridine analogs were more potent than their pyrimidine (B1678525) counterparts, and that specific substitutions on the pyridine ring were crucial for enhancing selectivity. acs.org

Fragment-Based Lead Discovery (FBLD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or merging them to produce a high-affinity lead. researchgate.net A scaffold like this compound could be developed by elaborating on a smaller fragment that makes key interactions.

Structure-Based Drug Design (SBDD): When a high-resolution structure of the target protein (e.g., from X-ray crystallography) is available, it can guide the design of new analogs. researchgate.net Computational tools, such as molecular docking and free energy perturbation (FEP) calculations, can predict how a designed molecule will bind to the target. nih.gov This allows for a more rational design process, such as performing "heterocycle scans" to computationally predict the optimal heterocyclic core for a given binding pocket before undertaking synthetic efforts. nih.gov These initiatives have been successful in optimizing leads into potent and selective drug candidates. nih.govnih.gov

Future Research Directions and Emerging Trends

Exploration of New Pharmacological Targets

The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry, known to be a component of compounds with a wide array of therapeutic properties, including antimicrobial, antiviral, and antitumor activities. mdpi.comresearchgate.net For 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine and its analogues, future research is likely to focus on identifying and validating novel pharmacological targets.

One promising area is the development of kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold, a related structure, is a common fragment in kinase inhibitor synthesis, where it can interact with key amino acid residues like Phe589 through π–π stacking. nih.gov The bromine atom on the pyridine ring of this compound is particularly valuable as it facilitates Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups to construct extensive libraries of potential kinase inhibitors. vulcanchem.com

Another significant avenue of exploration is in the field of neurodegenerative diseases. Research on β-secretase (BACE-1) inhibitors for Alzheimer's disease has highlighted the potential of pyridine-containing structures. acs.org Notably, a derivative incorporating a 3,4-dimethoxyphenyl group demonstrated high potency, suggesting that the core structure of this compound is well-suited for targeting enzymes implicated in neurological disorders. acs.org The structural features of this compound may allow for potent interactions within the S3 pocket of BACE-1 through hydrogen bonding and hydrophobic interactions. acs.org

Furthermore, the pyridine framework is integral to compounds that act as antimitotic agents by binding to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule polymerization. researchgate.net Future studies could investigate whether derivatives of this compound can be designed to effectively target tubulin, potentially leading to new anticancer agents.

Table 1: Potential Pharmacological Targets for this compound Derivatives

| Target Class | Specific Target Example | Rationale for Exploration | Key Structural Feature |

|---|---|---|---|

| Kinases | JAK2/STAT3 | The pyridine scaffold is a known component of kinase inhibitors. vulcanchem.com | Bromine atom for Suzuki coupling. vulcanchem.com |

| Proteases | BACE-1 | Related structures show potent inhibition. acs.org | 3,4-Dimethoxyphenyl group. acs.org |

| Structural Proteins | Tubulin | Pyridine-containing compounds can bind to the colchicine site. researchgate.net | Pyridine core. researchgate.net |

| Receptors | GABA-B Receptors | Structural analogs with benzyloxy groups show modulatory activity. vulcanchem.com | Dimethoxyphenyl moiety. vulcanchem.com |

Development of Advanced Synthetic Routes

The synthesis of pyridine derivatives is continuously evolving. While the title compound's parent, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, has been synthesized through the reaction of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde, future research will aim for more efficient, scalable, and environmentally friendly synthetic methods. nih.govnih.gov

Advanced catalytic systems are at the forefront of this development. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, are instrumental in creating carbon-carbon and carbon-nitrogen bonds, allowing for the diversification of the pyridine core. nih.govacs.org For instance, Sonogashira coupling can be used to introduce acetylenic intermediates, which can then be further modified. acs.org Similarly, Suzuki coupling with various aryl boronic acids offers a powerful tool to generate a wide range of substituted pyridines. acs.org

Future work may focus on the development of novel catalysts, such as copper nanoparticle-catalyzed oxidative C-O coupling, which has been used for the synthesis of 1,3,4-oxadiazoles–pyridines. mdpi.com Additionally, exploring multicomponent reactions, like the Hantzsch pyridine synthesis, could provide a direct and atom-economical route to complex pyridine structures. mdpi.com The refinement of reaction conditions to be milder and more sustainable will also be a key trend. rsc.org

Table 2: Modern Synthetic Reactions for Pyridine Derivatives

| Reaction Type | Catalyst/Reagents | Purpose | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(0) or Pd(II), Boronic Acids | Aryl-aryl bond formation | acs.org |

| Sonogashira Coupling | Palladium/Copper, Terminal Alkynes | Introduction of alkynyl groups | acs.org |

| Buchwald-Hartwig | Palladium catalyst | C-N bond formation | nih.gov |

| Oxidative C-O Coupling | CuO nanoparticles | Heterocycle formation | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and this trend is highly relevant for the future of this compound. nih.govmdpi.comspringernature.com AI/ML algorithms can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds, thereby accelerating the design-synthesize-test cycle. mdpi.comnih.gov

For derivatives of this compound, ML models can be trained on existing data for pyridine compounds to predict their binding affinity to various targets. nih.gov Techniques like graph neural networks (GNNs) are particularly adept at learning from the graph structure of molecules to predict their properties. nih.gov These models can perform high-throughput virtual screening of virtual libraries based on the core scaffold, prioritizing candidates for synthesis and experimental testing. nih.gov

Nanotechnology Applications for Delivery and Efficacy Enhancement

Nanotechnology offers powerful solutions to overcome challenges in drug delivery, such as poor solubility and lack of specific targeting. nih.govnih.govijpsjournal.com For a compound like this compound, which is predicted to have poor water solubility, nano-drug delivery systems could significantly enhance its therapeutic potential. vulcanchem.com

Future research will likely explore the formulation of this compound into various nano-carriers, such as liposomes, micelles, or polymeric nanoparticles. nih.gov These nanoparticles, typically smaller than 100 nm, can improve the bioavailability of hydrophobic drugs, control their release profile, and enable targeted delivery to diseased tissues, thereby reducing potential side effects. nih.govyoutube.com

For instance, if a derivative of this compound is developed as an anticancer agent, it could be encapsulated in nanoparticles functionalized with ligands that bind to receptors overexpressed on cancer cells. nih.gov This active targeting strategy would increase the drug concentration at the tumor site. Nanoparticle-based systems have already been successfully used for the delivery of other anticancer drugs like paclitaxel (B517696) and doxorubicin. ijpsjournal.com

Investigation of Novel Biological Pathways

While initial research may focus on known targets for pyridine compounds, a deeper investigation into the biological pathways affected by this compound and its derivatives could uncover novel mechanisms of action. The pyridine skeleton is associated with a broad range of biological effects, and understanding the underlying pathways is crucial for its development as a therapeutic agent. nih.govmdpi.com

Metabolic pathway analysis will be a key area of future research. Studies on structurally related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have shown that metabolism can proceed through oxidative deamination and demethylation. nih.gov Investigating the metabolic fate of this compound in human hepatocytes and other systems will be essential to identify its metabolites and understand its pharmacokinetic profile. nih.gov

Furthermore, systems biology approaches, including transcriptomics and proteomics, could be used to obtain a global view of the cellular response to treatment with this compound. This could reveal unexpected effects on signaling pathways, gene expression, or protein function, potentially opening up entirely new therapeutic applications. The combination of a thiazole (B1198619) ring with a pyridine fragment has been shown to create compounds with enhanced biological activity, suggesting that exploring fused heterocyclic systems based on the title compound could be a fruitful direction. mdpi.com

Patent Landscape and Research Commercialization Aspects

Overview of Patent Activity in Bromo-Pyridine Derivatives

The patent landscape for bromo-pyridine derivatives is active, with a focus on novel synthesis methods and the development of compounds with therapeutic potential. Innovations in this area often aim to create more efficient, scalable, and cost-effective manufacturing processes. For instance, patents describe methods for the bromination of pyridine (B92270) derivatives that are selective and suitable for large-scale production, which is economically desirable. google.com

Patents for bromo-pyridine derivatives are not limited to synthesis but also cover their application in medicinal chemistry. These compounds are often key intermediates in the synthesis of more complex molecules with a wide range of biological activities. For example, processes for preparing specific bromo-pyridine derivatives have been patented for their anti-inflammatory properties. google.com The patent literature indicates that these derivatives are valuable scaffolds in the development of new drugs.